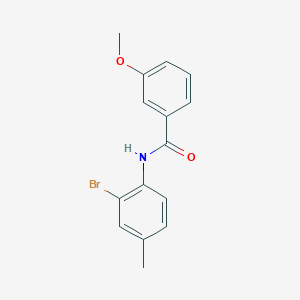

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

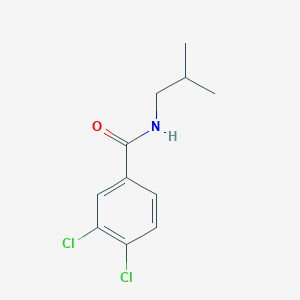

“N-(2-bromo-4-methylphenyl)-3-methoxybenzamide” is a chemical compound that likely contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the bromo and methoxy groups may also influence its properties and potential applications.

Synthesis Analysis

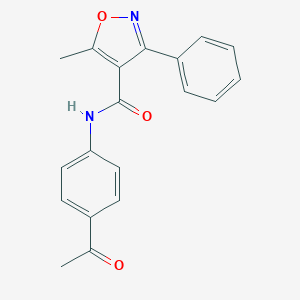

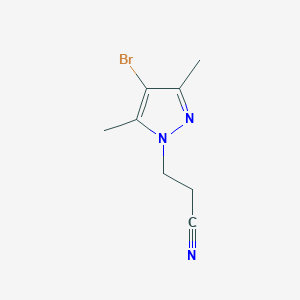

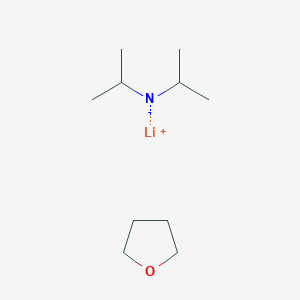

The synthesis of such a compound would likely involve the reaction of the appropriate bromo-methylphenyl-amine with 3-methoxybenzoyl chloride, in a process similar to standard amide bond formation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzamide core, with a bromo group and a methyl group on one phenyl ring, and a methoxy group on the other .Chemical Reactions Analysis

As a benzamide, this compound could potentially undergo various chemical reactions. For example, it might participate in nucleophilic substitution reactions at the bromine position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group would likely make it relatively heavy and possibly more reactive .Wissenschaftliche Forschungsanwendungen

Antioxidant Potential

Research into nitrogen-containing bromophenols, including structures similar to N-(2-bromo-4-methylphenyl)-3-methoxybenzamide, has identified significant antioxidant potential. These compounds, derived from marine sources like the red alga Rhodomela confervoides, have shown potent scavenging activity against radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antiviral Activities

A series of novel N-phenylbenzamide derivatives, closely related to the compound of interest, demonstrated effective anti-EV 71 activities in vitro. These compounds, including ones structurally similar to N-(2-bromo-4-methylphenyl)-3-methoxybenzamide, showed low micromolar concentrations' activity against the EV 71 strains, indicating their potential as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).

Antidiabetic and Metabolic Disorder Applications

The compound (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), which shares a structural motif with N-(2-bromo-4-methylphenyl)-3-methoxybenzamide, has been investigated for its antidiabetic potential. It demonstrated PPARα/γ dual activation, suggesting its utility as a therapeutic agent against type 2 diabetes and related metabolic disorders by improving glucose and lipid abnormalities (Jung et al., 2017).

Antimicrobial Properties

Research has also explored the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds, which are structurally related to the compound , exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This suggests their potential for therapeutic intervention against microbial diseases (Desai et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-6-7-14(13(16)8-10)17-15(18)11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKOJORDYWUIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357928 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

CAS RN |

353782-91-9 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

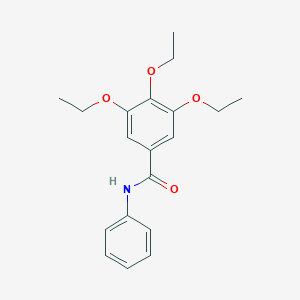

![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)

![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)

![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)

![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)